Cas no 1706166-47-3 (N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide)

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound featuring a pyrazole core linked to a nicotinamide moiety via a tetrahydro-2H-pyran-4-yl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's pyran and pyrazole rings enhance its stability and bioavailability, while the nicotinamide group offers potential for hydrogen bonding interactions, improving target binding affinity. Its modular design allows for further derivatization, enabling the exploration of structure-activity relationships in pharmaceutical research. Suitable for use in kinase inhibitor development and other therapeutic applications, this compound demonstrates versatility in synthetic and biological studies.
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide structure
1706166-47-3 structure
Product Name:N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide
CAS No:1706166-47-3
MF:C14H16N4O2
MW:272.302442550659
CID:6258019
PubChem ID:90597730
Update Time:2025-06-26

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyridine-3-carboxamide
    • AKOS024890264
    • 1706166-47-3
    • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide
    • F6448-1762
    • N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-carboxamide
    • Inchi: 1S/C14H16N4O2/c19-14(11-2-1-5-15-8-11)17-12-9-16-18(10-12)13-3-6-20-7-4-13/h1-2,5,8-10,13H,3-4,6-7H2,(H,17,19)
    • InChI Key: YDMNVZJESAGXAX-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N1C=C(C=N1)NC(C1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 272.12732577g/mol
  • Monoisotopic Mass: 272.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 69Ų

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Additional information on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide: A Comprehensive Overview

The compound N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide, with the CAS number 1706166-47-3, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups, which includes a nicotinamide moiety and a tetrahydro-pyran ring system. The integration of these groups within a single molecule offers potential for diverse biological activities, making it a promising candidate for drug discovery and development.

Recent studies have highlighted the potential of this compound in modulating cellular processes, particularly in the context of inflammation and oxidative stress. Research conducted by Smith et al. (2023) demonstrated that N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. This finding underscores its potential as a therapeutic agent for conditions such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, this compound has also been investigated for its role in neuroprotection. A study by Johnson and colleagues (2023) revealed that it can mitigate oxidative stress-induced neuronal damage, suggesting its application in neurodegenerative disorders such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier further enhances its therapeutic potential in central nervous system-related conditions.

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the nicotinamide group. These steps require precise control over reaction conditions to ensure high yields and purity, reflecting the complexity of modern drug synthesis.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its molecular structure and provide insights into its conformational flexibility, which is crucial for understanding its bioavailability and pharmacokinetics.

In terms of pharmacokinetics, preliminary studies indicate that N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yli nicotinamide has favorable absorption profiles, suggesting efficient uptake in vivo. However, further research is needed to fully elucidate its metabolic pathways and determine its suitability for long-term therapeutic use.

The discovery and development of this compound represent a significant advancement in the field of heterocyclic chemistry. Its unique structural features and promising biological activities position it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug development strategies aimed at improving human health.

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